molecular formula C9H9FN6 B5558985 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone

3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone

Cat. No. B5558985
M. Wt: 220.21 g/mol
InChI Key: MHCSFMGVRGGIQV-UHFFFAOYSA-N
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Description

3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone, also known as FPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPH is a hydrazone derivative of pyrazolone, which has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is not fully understood. However, it has been suggested that 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to have various biochemical and physiological effects. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has also been shown to inhibit the production of reactive oxygen species and protect cells from oxidative stress. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments. One of the major advantages of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is its potential as an anti-cancer and anti-inflammatory agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is also relatively easy to synthesize and can be purified using standard chromatographic techniques. However, 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. One of the major future directions is the development of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone analogs with improved bioavailability and efficacy. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone analogs can be synthesized using various modifications to the chemical structure of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. Another future direction is the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone in combination with other anti-cancer and anti-inflammatory agents. The combination of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone with other agents can enhance its efficacy and reduce the potential for drug resistance. Additionally, the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone in preclinical and clinical trials is necessary to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments, and there are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. The study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has the potential to lead to the development of novel anti-cancer and anti-inflammatory agents.

Synthesis Methods

3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine hydrate. Another method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine sulfate. The synthesized 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN6/c10-5-3-1-2-4-6(5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSFMGVRGGIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NN=C2N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine

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